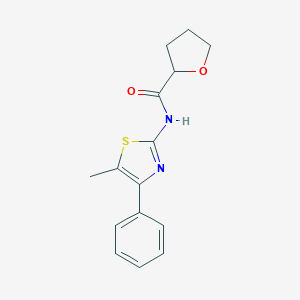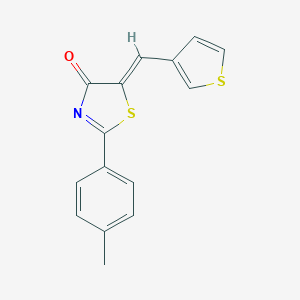![molecular formula C22H24N2O3S B333945 N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B333945.png)
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyano group, a hexahydrocycloocta[b]thiophene ring, and a dimethoxyphenyl group, making it an interesting subject for chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves multiple steps, including the formation of the hexahydrocycloocta[b]thiophene ring and the subsequent attachment of the cyano and dimethoxyphenyl groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the hexahydrocycloocta[b]thiophene ring through cyclization reactions.
Nitrile Addition: Introduction of the cyano group via nitrile addition reactions.
Amide Formation: Formation of the amide bond through condensation reactions with appropriate amine and acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
化学反应分析
Types of Reactions
The compound N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The dimethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Methoxyphenethylamine: Similar in having a methoxyphenyl group.
Phenethylamine: Shares the phenethylamine backbone.
2-Phenylethylamine hydrochloride: Another phenethylamine derivative.
Uniqueness
The uniqueness of N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide lies in its combination of a cyano group, a hexahydrocycloocta[b]thiophene ring, and a dimethoxyphenyl group, which is not commonly found in other compounds. This unique structure may confer specific properties and reactivity that are valuable in various research and industrial applications.
属性
分子式 |
C22H24N2O3S |
|---|---|
分子量 |
396.5 g/mol |
IUPAC 名称 |
(E)-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C22H24N2O3S/c1-26-18-11-9-15(13-19(18)27-2)10-12-21(25)24-22-17(14-23)16-7-5-3-4-6-8-20(16)28-22/h9-13H,3-8H2,1-2H3,(H,24,25)/b12-10+ |
InChI 键 |
UMLLQRWRKKWLAU-ZRDIBKRKSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCCCC3)C#N)OC |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C3=C(S2)CCCCCC3)C#N)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=C(C3=C(S2)CCCCCC3)C#N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methoxyphenyl)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B333864.png)
![2-Amino-4-(4-isopropylphenyl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3-carbonitrile](/img/structure/B333865.png)
![4-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B333866.png)



![Methyl 6-tert-butyl-2-({[5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333873.png)
![Ethyl 2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333874.png)
![2-(1-{3,3-dimethyl-1-oxo-11-[4-(trifluoromethyl)phenyl]-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B333875.png)
![Methyl 2-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333876.png)
![11-{3-nitrophenyl}-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B333877.png)
![METHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B333880.png)
![(4Z)-4-[[(4-bromonaphthalen-1-yl)amino]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one](/img/structure/B333881.png)
![3-(2-METHOXY-5-METHYLPHENYL)-5,6-DIMETHYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B333883.png)
